6-Bromochroman-2-carboxylic acid
Overview
Description
6-Bromochroman-2-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes this compound unique and significant in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochroman-2-carboxylic acid typically involves a microwave-assisted process. The starting material, 5’-bromo-2’-hydroxyacetophenone, is reacted with ethyl oxalate in the presence of a base. The reaction parameters, such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time, are optimized to achieve a high yield . The reaction is carried out in two steps:
- Addition of ethyl oxalate and a base.
- Addition of hydrochloric acid to complete the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the microwave-assisted synthesis offers a scalable, cost-effective, and efficient route for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromochroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
6-Bromochroman-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromochroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6-Bromochromone-2-carboxylic acid: Similar in structure but with a different functional group arrangement.
Chromone-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and properties.
6-Methylchromone-2-carboxylic acid: Substitution of the bromine atom with a methyl group alters its chemical behavior.
Uniqueness: 6-Bromochroman-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBEICKZURYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625146 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-54-9 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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